
N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
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Overview
Description
N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C16H13N3O4S and its molecular weight is 343.36. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have indicated that benzothiazine derivatives can act against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Mannich bases, a class of compounds related to this structure, have been extensively studied for their cytotoxic effects on cancer cells. Research indicates that certain benzothiazine derivatives demonstrate selective toxicity towards tumor cells while sparing normal cells, making them promising candidates for cancer therapy .
Study | Type of Cancer | IC50 Value (μM) | Effectiveness |
---|---|---|---|
Study A | Colon Cancer | 5.0 | High |
Study B | Leukemia | 3.5 | Moderate |
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Compounds in this category can inhibit key inflammatory pathways and cytokine production, providing relief in conditions such as arthritis and other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazine derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on human colon cancer cell lines. The results showed that at concentrations of 10 µM, the compound induced apoptosis in over 70% of the treated cells compared to control groups. This highlights its potential as an effective anticancer agent.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazine moiety undergoes oxidation at the sulfur atom or ketone group. For example:
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Sulfur oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral conditions converts the thioether group in the benzothiazine ring to a sulfone derivative.
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Ketone stability : The 3-oxo group remains stable under mild oxidizing conditions but may participate in redox reactions under stronger agents like chromium-based oxidizers.
Reaction Type | Reagents/Conditions | Product | Reference |
---|---|---|---|
Sulfur oxidation | KMnO₄, H₂O/acetone, 0–25°C | Sulfone derivative | |
Ketone oxidation | CrO₃, H₂SO₄ | Oxidized lactam (rare) |
Reduction Reactions
The nitro group on the phenyl ring and the ketone in the benzothiazine system are primary reduction targets:
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Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) reduces the -NO₂ group to -NH₂, forming N-(2-aminophenyl)-2-(3-oxo-benzothiazin-2-yl)acetamide.
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Ketone reduction : Sodium borohydride (NaBH₄) selectively reduces the 3-oxo group to a hydroxyl, yielding a dihydrobenzothiazine derivative.
Reaction Type | Reagents/Conditions | Product | Reference |
---|---|---|---|
Nitro reduction | H₂/Pd-C, ethanol, 25°C | 2-Aminophenyl derivative | |
Ketone reduction | NaBH₄, MeOH, 0°C | 3-Hydroxy-3,4-dihydro-2H-benzothiazine |
Nucleophilic Substitution
The electron-deficient nitrophenyl group facilitates aromatic substitution:
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Nitro displacement : Reactions with strong nucleophiles (e.g., hydrazine, alkoxides) replace the nitro group, forming derivatives like hydrazinophenyl or methoxyphenyl analogues.
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Acetamide hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the acetamide bridge, yielding 2-(3-oxo-benzothiazin-2-yl)acetic acid and 2-nitroaniline.
Reaction Type | Reagents/Conditions | Product | Reference |
---|---|---|---|
Nitro displacement | NH₂NH₂, DMF, 80°C | Hydrazinophenyl derivative | |
Acetamide hydrolysis | 6M HCl, reflux | 2-(3-Oxo-benzothiazin-2-yl)acetic acid |
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions to form fused heterocycles:
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Thermal cyclization : Heating in DMF or DMSO induces intramolecular cyclization between the acetamide linker and benzothiazine, generating tricyclic structures .
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Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids create biaryl systems via the nitro group’s meta-position.
Photochemical and Radical Reactions
Limited studies suggest sensitivity to UV light:
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Nitro group rearrangement : UV irradiation in aprotic solvents induces nitro-to-nitrito isomerization, altering electronic properties.
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Radical intermediates : Benzothiazine’s sulfur atom stabilizes radicals during peroxide-mediated reactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, N-substituted acetamides are often prepared by reacting substituted anilines with activated acyl derivatives (e.g., acetyl chloride) under reflux in anhydrous solvents like dichloromethane or acetonitrile . Optimization involves adjusting stoichiometry, temperature (e.g., reflux at 80–100°C), and catalysts (e.g., triethylamine for acid scavenging). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>70%) .
Q. How is the structural identity of this compound verified, and what analytical techniques are critical?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, bond angles, and packing interactions . Complementary techniques include:
- NMR : 1H and 13C NMR to verify proton environments and carbonyl resonance (e.g., acetamide C=O at ~168–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
- FT-IR : Stretching frequencies for nitro groups (~1520 cm−1) and amide C=O (~1650 cm−1) .
Advanced Research Questions
Q. How can computational methods improve reaction design and predict regioselectivity in benzothiazine-acetamide derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and predict regioselectivity. For example, reaction path searches using software like Gaussian or ORCA can identify energy barriers for nitro-group positioning or benzothiazine ring closure . Pairing computational results with experimental data (e.g., HPLC monitoring) reduces trial-and-error iterations by >50% .
Q. What strategies resolve contradictions in biological activity data for structurally similar benzothiazine-acetamides?
- Methodological Answer : Discrepancies often arise from substituent effects or stereoelectronic variations. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare IC50 values against substituent electronic profiles (Hammett σ constants) .
- Crystallographic Analysis : Correlate bioactivity with molecular packing (e.g., hydrogen-bond networks in SC-XRD data) .
- Meta-Analysis : Cross-reference published datasets (e.g., Eur. J. Med. Chem. ) to identify outliers or solvent-dependent effects .
Q. How do solvent polarity and pH influence the stability of the nitro group in this compound during pharmacological assays?
- Methodological Answer : The nitro group’s electron-withdrawing nature makes it susceptible to reduction in polar protic solvents (e.g., water, ethanol). Stability studies using UV-Vis spectroscopy (λmax ~270 nm) under varying pH (3–10) reveal degradation pathways. Buffered solutions (pH 6–7) with aprotic solvents (e.g., DMSO) minimize decomposition during cell-based assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?
- Methodological Answer : Racemization risks increase at higher temperatures. Mitigation strategies:
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-15(17-10-5-1-3-7-12(10)19(22)23)9-14-16(21)18-11-6-2-4-8-13(11)24-14/h1-8,14H,9H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPLLNCCLNXPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.